

Methyl 3-formyl-2-methoxybenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Methyl 3-formyl-2-methoxybenzoate
Cat. No.:	B2374586

[Get Quote](#)

Technical Guide: Methyl 3-formyl-2-methoxybenzoate

An In-Depth Profile for Synthetic Chemistry and Drug Discovery Applications

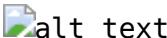
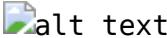
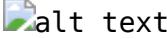
Prepared by a Senior Application Scientist

This document provides a comprehensive technical guide on **Methyl 3-formyl-2-methoxybenzoate** (CAS No. 186312-96-9), a versatile trifunctional building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of an aldehyde, an ester, and a methoxy group on an aromatic scaffold makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical precursors.^[1] This guide moves beyond a standard safety data sheet to offer practical application insights and detailed protocols, grounded in established chemical principles.

Core Safety & Handling Protocols (Material Safety Data)

While a specific, comprehensive safety data sheet for **Methyl 3-formyl-2-methoxybenzoate** is not universally published, a robust safety profile can be constructed by examining its functional groups and data from structurally similar isomers. The following information is synthesized from

supplier data for the target compound and official safety data sheets for closely related isomers, such as Methyl 5-formyl-2-methoxybenzoate and Methyl 3-formyl-2-hydroxybenzoate. [2][3]




Physical & Chemical Properties

The fundamental properties of **Methyl 3-formyl-2-methoxybenzoate** are summarized below, providing a baseline for experimental design and handling.

Property	Value	Source(s)
CAS Number	186312-96-9	[4][5]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1][4]
Molecular Weight	194.18 g/mol	[1][4]
Appearance	White to off-white or light yellow solid/powder	[6]
Boiling Point	~328.1 °C (Predicted)	[1]
Storage Conditions	2-8°C, under an inert gas atmosphere	[1][5]

Hazard Identification & GHS Classification

Based on analogous compounds, **Methyl 3-formyl-2-methoxybenzoate** should be handled as a substance that can cause skin, eye, and respiratory irritation. [2][3]

Hazard Class	GHS Classification	Pictogram	Signal Word	Hazard Statement
Skin Irritation	Category 2		Warning	H315: Causes skin irritation.[2][3]
Eye Irritation	Category 2A		Warning	H319: Causes serious eye irritation.[2][3]
Respiratory Irritation	STOT SE, Category 3		Warning	H335: May cause respiratory irritation.[2][3]

Note: STOT SE stands for Specific Target Organ Toxicity - Single Exposure.

Recommended Laboratory Practices

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7] Wash hands thoroughly after handling.[2]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust or fumes.[2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]
- The recommended storage temperature is refrigerated (2-8°C).[1][5]

- Minimize dust generation and accumulation.[2]

First Aid Measures:

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[2][3]
- Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical advice if you feel unwell.

Application Notes: A Versatile Synthetic Intermediate

The synthetic utility of **Methyl 3-formyl-2-methoxybenzoate** arises from the distinct reactivity of its three functional groups. This allows for selective, stepwise transformations to build molecular complexity.

- Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. It readily participates in Wittig reactions, reductive aminations, and the formation of imines and oximes. It is the key handle for chain extension and the introduction of new functionalities.
- Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other ester. It can also be reduced to a primary alcohol.
- Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing aldehyde and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions.

These features make the compound an excellent precursor for synthesizing heterocyclic systems like quinolones, benzofurans, and other scaffolds of pharmaceutical interest.[\[1\]](#)

Caption: Potential synthetic transformations of **Methyl 3-formyl-2-methoxybenzoate**.

Experimental Protocol: Knoevenagel Condensation

This protocol details a representative Knoevenagel condensation reaction, a classic and reliable method for carbon-carbon bond formation that leverages the reactivity of the aldehyde group. This procedure is a self-validating system; successful execution will yield a product with a distinct spectroscopic signature.

Objective: To synthesize Methyl 2-methoxy-3-(2,2-dicyanovinyl)benzoate via a base-catalyzed condensation of **Methyl 3-formyl-2-methoxybenzoate** with malononitrile.

Materials:

- **Methyl 3-formyl-2-methoxybenzoate** (1.0 eq)
- Malononitrile (1.1 eq)
- Piperidine (0.1 eq, catalyst)
- Toluene (or Ethanol), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel

- Rotary evaporator

Caption: Step-by-step workflow for the Knoevenagel condensation protocol.

Procedure:

- Reaction Setup:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **Methyl 3-formyl-2-methoxybenzoate** (e.g., 1.94 g, 10 mmol, 1.0 eq) and anhydrous toluene (40 mL).
- Stir the mixture until the starting material is fully dissolved.
- Add malononitrile (0.73 g, 11 mmol, 1.1 eq) to the solution.
- Finally, add piperidine (0.085 g, 1 mmol, 0.1 eq) as the catalyst.

- Reaction Execution:

- Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80°C.
- Allow the reaction to stir vigorously for 2-4 hours.
- Causality Check: The heat provides the activation energy for the reaction, while the piperidine acts as a weak base to deprotonate the malononitrile, forming the nucleophilic enolate required for the condensation.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

- Workup and Isolation:

- Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
- Transfer the mixture to a separatory funnel and dilute with dichloromethane (50 mL).

- Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
- Trustworthiness Check: The bicarbonate wash neutralizes the piperidine catalyst and removes any acidic impurities.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Interpretation

The final product, Methyl 2-methoxy-3-(2,2-dicyanovinyl)benzoate, should be characterized to confirm its structure and purity.

- ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new vinyl proton signal (around 7.5-8.5 ppm). The aromatic and methyl ester/ether protons will also be present with characteristic shifts.
- IR Spectroscopy: Look for the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹).
- Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₀N₂O₃, M.W. = 242.23).

By following these detailed safety and application protocols, researchers can effectively and safely utilize **Methyl 3-formyl-2-methoxybenzoate** as a powerful tool in the synthesis of novel compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-formyl-2-methoxybenzoate [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Methyl 3-formyl-2-methoxybenzoate material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2374586#methyl-3-formyl-2-methoxybenzoate-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com